5-(4-Bromophenyl)-1-pentene
Overview
Description
5-(4-Bromophenyl)-1-pentene is an organic compound that features a bromine-substituted phenyl ring attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-pentene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to produce bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of 4-Bromophenylacetylene: Bromobenzene is then subjected to a coupling reaction with acetylene to form 4-bromophenylacetylene. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction.
Hydroboration-Oxidation: The 4-bromophenylacetylene undergoes hydroboration-oxidation to form this compound. This involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-pentene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation, or halogens like bromine (Br₂) for halogenation.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Addition: Formation of alkanes or dihalides.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
5-(4-Bromophenyl)-1-pentene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-pentene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Addition Reactions: The double bond in the pentene chain reacts with an electrophile, resulting in the addition of new atoms or groups across the double bond.
Oxidation and Reduction: Involves the transfer of electrons, leading to changes in the oxidation state of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetylene: Similar structure but with an acetylene group instead of a pentene chain.
5-(4-Bromophenyl)-2-pentene: Positional isomer with the double bond at a different location.
4-Bromostyrene: Similar structure with a vinyl group instead of a pentene chain.
Properties
IUPAC Name |
1-bromo-4-pent-4-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYEUXFWJIYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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